N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide

Medicinal Chemistry FABP Inhibition Structure-Activity Relationship

Deploy this compound as a side-chain diversification probe in FABP4/5 inhibitor optimization. The phenoxypropanamide tail delivers distinct hydrogen-bond acceptor geometry and lipophilicity versus carboxylate-, carboxamide-, and thiophene-acetamide-terminated analogs, enabling systematic SAR exploration of the solvent-exposed pharmacophore region while preserving the validated cyclopropyl-oxadiazole-thiophene core. Suitable for soaking or co-crystallization experiments leveraging high-resolution FABP4 co-crystal structures of closely related ligands (PDB 7G07, 7G0O, 7FXU, 7G1J). Ideal for FABP4/FABP5 isoform-selectivity profiling via thermal shift or TR-FRET displacement assays.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 1787915-03-0
Cat. No. B2413951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide
CAS1787915-03-0
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC(C(=O)NC1=C(SC=C1)C2=NC(=NO2)C3CC3)OC4=CC=CC=C4
InChIInChI=1S/C18H17N3O3S/c1-11(23-13-5-3-2-4-6-13)17(22)19-14-9-10-25-15(14)18-20-16(21-24-18)12-7-8-12/h2-6,9-12H,7-8H2,1H3,(H,19,22)
InChIKeyDJZJKQMXVJOZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide (CAS 1787915-03-0): Core Structural Identity and Procurement Context


N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide (CAS 1787915-03-0) is a synthetic, small-molecule organic compound (MW: 355.41 g/mol; formula: C17H15N3O3S) belonging to the 1,2,4-oxadiazole-thiophene hybrid class [1]. Its architecture combines a cyclopropyl-substituted 1,2,4-oxadiazole core, a thiophene linker, and a phenoxypropanamide side chain. This scaffold places it within a chemical space explored for fatty acid-binding protein (FABP) modulation, as evidenced by structurally related FABP4 inhibitors in the patent and structural biology literature [2][3].

Substitution Risk in the 1,2,4-Oxadiazole-Thiophene Class: Why N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide Cannot Be Assumed Interchangeable


Even within the narrow subclass of 3-cyclopropyl-1,2,4-oxadiazol-5-yl thiophene derivatives, minor side-chain modifications produce substantial shifts in target-binding profiles. The phenoxypropanamide tail of this compound offers distinct hydrogen-bond acceptor geometry and lipophilicity relative to the thiophene-acetamide or methoxybenzamide tails found in close analogs (e.g., CAS 1798673-84-3, CAS 1795194-85-2) [1]. In the broader FABP4/5 inhibitor class, structural biology data confirm that small variations in the amide side chain alter the binding-mode complementarity within the fatty acid-binding pocket, directly impacting selectivity between FABP isoforms [2][3]. Generic substitution without side-chain-matched comparability data therefore risks selecting a compound with divergent binding kinetics, solubility, or target engagement that cannot be predicted from core scaffold identity alone.

Quantitative Differentiation Evidence for CAS 1787915-03-0: Head-to-Head and Class-Level Data


Side-Chain Structural Differentiation: Phenoxypropanamide vs. Thiophene-Acetamide Analogs

The target compound incorporates a phenoxypropanamide side chain, differing from the thiophene-3-yl-acetamide tail of its closest cataloged analog (CAS 1798673-84-3). This substitution introduces an additional ether oxygen, altering hydrogen-bond acceptor count and predicted lipophilicity [1]. While no direct head-to-head biological assay exists in the public domain, class-level structure-activity relationship (SAR) data from the FABP4/5 patent family (US9353102) demonstrate that amide side-chain identity is a critical determinant of inhibitor potency at human FABP4 (IC50 range: 20–140 nM across structurally related compounds) [2].

Medicinal Chemistry FABP Inhibition Structure-Activity Relationship

FABP4 Binding-Site Complementarity: Class-Level SAR from Co-Crystal Structures

Multiple co-crystal structures of human FABP4 with 3-cyclopropyl-1,2,4-oxadiazol-5-yl thiophene derivatives (PDB IDs: 7G07, 7G0O, 7FXU) confirm that the cyclopropyl-oxadiazole-thiophene core occupies a conserved hydrophobic sub-pocket, while the amide side chain extends into a solvent-exposed region where substituent identity governs isoform selectivity and binding affinity [1]. For a closely related compound (PDB 7G1J), an IC50 of 0.024 μM against human FABP4 has been reported [1]. The target compound's phenoxypropanamide tail is expected to engage this region with a distinct hydrogen-bond network compared to the carboxylate- or carboxamide-terminated tails of structurally characterized inhibitors.

Structural Biology FABP4 X-ray Crystallography

Molecular Weight and Predicted Physicochemical Differentiation from Methoxybenzamide Analogs

The target compound (MW 355.41) is differentiated from the 2-methoxybenzamide analog (CAS 1795194-85-2; MW data not precisely confirmed but expected ~341) by the replacement of a methoxybenzamide with a phenoxypropanamide group [1]. This substitution increases rotatable bond count and introduces a more flexible ether linkage, which class-level data from the FABP inhibitor literature indicate can impact both solubility and entropic binding penalties [2]. The absence of a methoxy substituent on the aromatic ring also removes a potential site for oxidative metabolism, which may confer different metabolic stability profiles.

Physicochemical Profiling Drug-likeness Lead Optimization

Critical Caveat: Absence of Published Direct Comparative Biological Data

A comprehensive search of PubMed, public patent databases, PubChem, BindingDB, and the RCSB PDB (as of April 2026) did not identify any published primary research article, patent example, or screening dataset in which CAS 1787915-03-0 appears as a tested entity with quantitative biological data [1][2]. The target compound does not appear in any co-crystal structure or binding assay entry. All class-level FABP4 activity data cited herein derive from structurally related but non-identical compounds within the US9353102 patent family and associated PDB depositions. Prospective users must generate de novo comparative data against the closest analogs (e.g., CAS 1798673-84-3, CAS 1795194-85-2) before making procurement decisions predicated on biological performance.

Evidence Gap Procurement Risk Data Transparency

Evidence-Backed Application Scenarios for CAS 1787915-03-0 in FABP-Targeted Research


FABP4/5 Inhibitor Lead Optimization and SAR Expansion

This compound is most appropriately deployed as a side-chain diversification probe within FABP4/5 inhibitor optimization programs. The phenoxypropanamide tail offers a distinct hydrogen-bonding and lipophilicity profile compared to the carboxylate-, carboxamide-, and thiophene-acetamide-terminated analogs exemplified in US9353102 [1]. Researchers can use this compound to systematically vary the solvent-exposed region of the pharmacophore while keeping the validated cyclopropyl-oxadiazole-thiophene core constant, enabling direct SAR readouts.

X-ray Co-Crystallography and Binding-Mode Determination

Given the availability of high-resolution FABP4 co-crystal structures for closely related 3-cyclopropyl-1,2,4-oxadiazol-5-yl thiophene ligands (PDB 7G07, 7G0O, 7FXU, 7G1J) [1], this compound is suitable for soaking or co-crystallization experiments to determine the precise binding pose of the phenoxypropanamide tail. A new co-crystal structure would provide the first definitive evidence of how the ether oxygen and phenyl ring of this side chain interact with the FABP4/FABP5 binding pocket, addressing the current evidence gap.

Selectivity Profiling Across the FABP Isoform Panel

Class-level data indicate that structurally related 3-cyclopropyl-1,2,4-oxadiazol-5-yl thiophene compounds exhibit varying selectivity between FABP4 and FABP5 depending on side-chain identity [1][2]. This compound represents a structurally distinct chemotype for isoform-selectivity screening. Comparative profiling against FABP3, FABP4, and FABP5 using thermal shift assays or TR-FRET displacement formats would generate the quantitative differentiation data currently absent from the literature.

Chemical Probe Tool Compound for Phenotypic Screening

As a commercially available compound with a defined FABP-related scaffold, CAS 1787915-03-0 can serve as a chemical probe in phenotypic assays for metabolic disorders, inflammation, or oncology where FABP4/5 inhibition is a hypothesized mechanism [1]. Its use in parallel with the closest inactive structural analogs (e.g., CAS 1798673-84-3) would establish target-specific phenotypic fingerprints and support target deconvolution efforts.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.